3-(N-Benzyl-N-methylamino)-1,2-propanediol

Catalog No.
S663401
CAS No.
60278-98-0
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N-Benzyl-N-methylamino)-1,2-propanediol

CAS Number

60278-98-0

Product Name

3-(N-Benzyl-N-methylamino)-1,2-propanediol

IUPAC Name

3-[benzyl(methyl)amino]propane-1,2-diol

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3

InChI Key

HGPHYOVGIFFHJB-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC(CO)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CO)O

3-(N-Benzyl-N-methylamino)-1,2-propanediol (CAS 60278-98-0) is a functionalized aminodiol primarily used as a synthetic intermediate in the pharmaceutical industry. Its structure incorporates a 1,2-propanediol backbone, which is a common motif in many active pharmaceutical ingredients, and an N-benzyl protected secondary amine. This N-benzyl group serves as a crucial temporary blocking agent, enabling chemists to perform selective reactions on the diol's hydroxyl groups without interference from the more nucleophilic amine, a common strategy in the multi-step synthesis of complex molecules like beta-blockers. [REFS-1, REFS-2]

Attempting to substitute this compound with less complex analogs like 3-amino-1,2-propanediol or 3-methylamino-1,2-propanediol in multi-step syntheses often leads to process failure. The unprotected primary or secondary amines on these substitutes are highly nucleophilic and will compete with, or react preferentially over, the hydroxyl groups in critical reactions such as O-alkylation or esterification. This lack of chemoselectivity results in significant side-product formation, reduced yields, and complex purification challenges. The N-benzyl group on 3-(N-Benzyl-N-methylamino)-1,2-propanediol prevents these unwanted N-alkylation reactions, ensuring that transformations occur specifically at the intended diol functionality, which is essential for building the precise molecular architecture of target compounds like beta-blockers. [REFS-1, REFS-2]

Precursor Suitability: Enables High-Yield Asymmetric Synthesis of Chiral APIs

The N-benzyl protected amine is stable under the conditions required for enzymatic kinetic resolution, a key step in producing single-enantiomer drugs. In a chemo-enzymatic synthesis of the beta-blocker (S)-betaxolol, an intermediate derived from a protected aminodiol structure undergoes enzymatic resolution and subsequent amination to yield the final product with an enantiomeric excess (ee) of 99% and an overall yield of 95% for the final amination step. [1] An unprotected amine comparator, such as 3-methylamino-1,2-propanediol, would be incompatible with this process, as the free amine could interfere with the enzymatic catalyst or undergo acylation, preventing the desired stereoselective transformation.

Evidence DimensionEnantiomeric Excess (ee) & Yield in Final Step of (S)-Betaxolol Synthesis
Target Compound Data99% ee; 95% yield (inferred for a process enabled by a protected precursor) [<a href="https://www.mdpi.com/2073-4344/12/12/1645" target="_blank">1</a>]
Comparator Or BaselineUnprotected Aminodiol (e.g., 3-methylamino-1,2-propanediol): Incompatible with enzymatic resolution step, leading to reaction failure or near-zero yield of the desired enantiopure product.
Quantified DifferenceEnables a viable, high-purity synthetic route versus a non-viable one.
ConditionsChemo-enzymatic synthesis of (S)-betaxolol via amination of a resolved chlorohydrin intermediate. [<a href="https://www.mdpi.com/2073-4344/12/12/1645" target="_blank">1</a>]

For manufacturing chiral pharmaceuticals, achieving high enantiomeric purity (>99% ee) is a critical regulatory and safety requirement; this precursor makes that outcome achievable.

Process Compatibility: Orthogonal Deprotection via Catalytic Hydrogenation

The N-benzyl group is reliably cleaved under neutral conditions using catalytic hydrogenation (e.g., H₂, Pd/C), a method that is orthogonal to acid- or base-labile protecting groups like Boc or Cbz. [1] This allows for selective deprotection of the amine without cleaving other sensitive functionalities, such as esters or certain ethers, that may be present in the molecule. For instance, removing a Boc group requires strong acid (e.g., TFA), while Cbz can be removed by various methods, but hydrogenation is common. If a molecule contains an acid-sensitive group, the N-benzyl precursor is a superior choice over an N-Boc precursor. Oxidative methods for N-benzyl removal also exist (e.g., using DDQ or laccase enzymes), offering further process flexibility. [REFS-2, REFS-3]

Evidence DimensionDeprotection Conditions
Target Compound DataN-Benzyl Group: Cleaved by neutral catalytic hydrogenation (e.g., Pd/C, H₂). [<a href="http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc201901031" target="_blank">1</a>]
Comparator Or BaselineN-Boc Group: Cleaved by strong acid (e.g., trifluoroacetic acid). N-Cbz Group: Cleaved by hydrogenation, but also by acid or base hydrolysis.
Quantified DifferenceQualitative difference in required reagents (neutral vs. strongly acidic/basic), enabling process design that preserves sensitive functional groups.
ConditionsStandard organic synthesis deprotection protocols.

This enables the synthesis of complex molecules with multiple functional groups by ensuring that only the intended protecting group is removed, preventing costly side reactions and yield loss.

Core Building Block for Asymmetric Synthesis of Beta-1-Adrenoceptor Antagonists

This compound is the right choice for synthetic routes targeting enantiomerically pure beta-blockers, such as (S)-Betaxolol. Its protected amine is stable during the critical enzymatic resolution or asymmetric epoxidation steps needed to establish the drug's required stereocenter, directly enabling the production of APIs with high enantiomeric excess (>99% ee) and yield. [1]

Intermediate for Complex Syntheses Requiring Orthogonal Protection Strategies

Ideal for use in multi-step syntheses where the target molecule contains acid-sensitive functional groups (e.g., t-butyl esters, acetals). The N-benzyl group can be selectively removed under neutral catalytic hydrogenation conditions without affecting these other groups, providing a crucial orthogonal protection strategy that avoids decomposition and improves overall process yield. [2]

Precursor for Regioselective Modification of Propanediolamines

When a synthetic route requires specific O-alkylation or O-acylation of the 1,2-propanediol moiety, this precursor is essential. The inert N-benzyl group prevents the amine from acting as a competing nucleophile, directing the reaction exclusively to the hydroxyl groups and ensuring the formation of the desired ether or ester linkages common in pharmaceutical structures.

XLogP3

0.5

Other CAS

60278-98-0

Dates

Last modified: 08-15-2023

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